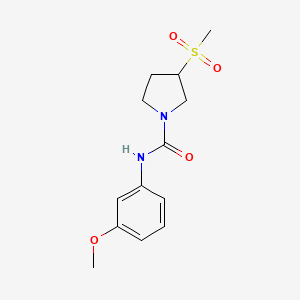

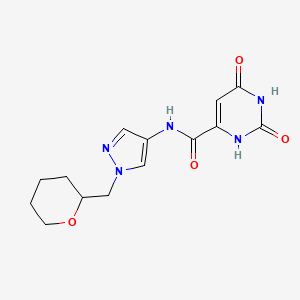

![molecular formula C13H17N3 B2575299 methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine CAS No. 75876-06-1](/img/structure/B2575299.png)

methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine” is a chemical compound with the CAS Number: 75876-06-1 . It has a molecular weight of 215.3 and its IUPAC name is N-methyl-3-(3-phenyl-1H-pyrazol-5-yl)-1-propanamine .

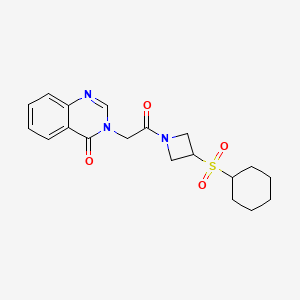

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3/c1-14-9-5-8-12-10-13(16-15-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H,15,16) . This indicates that the compound has a pyrazole ring attached to a phenyl group and a propylamine group, with a methyl group attached to the nitrogen of the amine.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted boiling point of 409.3 °C at 760 mmHg , a predicted density of 1.1 g/cm^3 , and a predicted refractive index of n20D 1.57 .Scientific Research Applications

Antioxidant and Anticancer Activities

The compound has been used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which have shown significant antioxidant and anticancer activities . These derivatives have been found to be cytotoxic to several human cell lines .

Synthesis of Derivatives

The compound has been used in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives have been synthesized in high yields and short reaction times .

Antibacterial and Antifungal Activities

The compound has been used in the synthesis of derivatives that have shown potential antibacterial and antifungal activities .

Antileishmanial and Antimalarial Activities

The compound has been used in the synthesis of derivatives that have shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify this activity .

Synthesis of Magnetically Separable Nanocatalysts

The compound has been used in the synthesis of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The catalyst was successfully reused for three times without significant decrement of its catalytic activity .

Structural Activity Relationship (SAR) Studies

The compound has been used in SAR studies to understand the relationship between the structure of the compound and its biological activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds with a pyrazole ring have been shown to interact with various cellular targets, leading to diverse biological activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives have been shown to impact a variety of biochemical pathways, often resulting in significant downstream effects .

Result of Action

Similar compounds have been shown to have cytotoxic effects on several human cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine . For instance, storage conditions can affect the stability of the compound .

properties

IUPAC Name |

N-methyl-3-(3-phenyl-1H-pyrazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-14-9-5-8-12-10-13(16-15-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHBNIKYRZEZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC(=NN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)

![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)